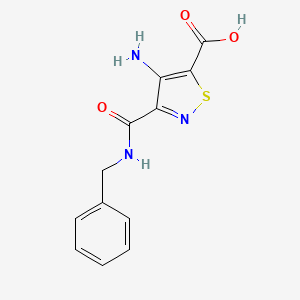

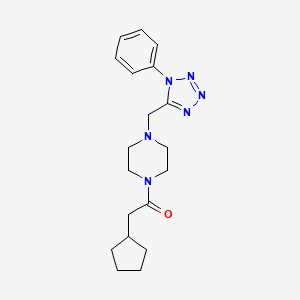

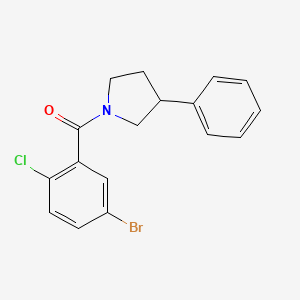

4-Amino-3-(benzylcarbamoyl)-1,2-thiazole-5-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Amino-3-hydroxybenzoic acid (4,3-AHBA) is a non-proteinogenic amino acid that retains ortho-aminophenol and carboxylic acid groups in its molecular structure . It is expected to be a precursor for polybenzoxazole (PBO), a class of highly functional materials with excellent thermal stability and mechanical strength .

Synthesis Analysis

In a study, 4,3-AHBA was produced from glucose by introducing 3-hydroxylation of 4-aminobenzoic acid (4-ABA) into the metabolic pathway of an industrially relevant bacterium, Corynebacterium glutamicum .

Molecular Structure Analysis

The molecular structure of 4,3-AHBA includes ortho-aminophenol and carboxylic acid groups .

Chemical Reactions Analysis

In the production of 4,3-AHBA, six different 4-hydroxybenzoate 3-hydroxylases (PHBHs) were heterologously expressed in C. glutamicum strains . The highest concentration of 4,3-AHBA was detected in the strain expressing PHBH from Caulobacter vibrioides .

科学的研究の応用

Pharmaceutical Research

4-Amino-3-(benzylcarbamoyl)-1,2-thiazole-5-carboxylic acid: is a valuable building block in pharmaceuticals due to its structural versatility. It can undergo substitutions at both the amino and carboxyl groups, making it ideal for developing a wide range of novel molecules with potential medical applications . Its derivatives have shown promise in anticancer, anti-Alzheimer’s, antibacterial, antiviral, antioxidant, and anti-inflammatory properties, suggesting their potential as therapeutic agents in future clinical trials .

Materials Science

In the field of materials science, this compound is expected to be a precursor for polybenzoxazole (PBO) polymers . PBOs are highly functional materials known for their excellent thermal stability and mechanical strength, which are crucial in creating high-performance materials .

Chemistry

The compound’s derivatives are used in chemical synthesis, where they serve as intermediates in the production of various bioactive molecules. These derivatives can be tailored to exhibit specific activities, such as antimicrobial and cytotoxic effects, by modifying the aldehyde used for derivatization .

Biotechnology

In biotechnological applications, 4-Amino-3-(benzylcarbamoyl)-1,2-thiazole-5-carboxylic acid and its derivatives are explored for their role as biochemical reagents. They are studied for their potential in creating biomaterials or organic compounds for life science research .

Agriculture

Chemical regulators derived from this compound can perturb plant hormone biosynthesis, metabolism, transport, and signal transduction. These regulators are expected to contribute to deciphering the complexity of the plant hormone network and to the development of specific plant growth regulators (PGRs) .

Environmental Science

The compound’s role in environmental science is linked to microbial production of aromatic chemicals from biomass-derived carbon sources. This process is an attractive method for obtaining renewable precursors for high-performance materials, which is significant in the context of climate change and the depletion of fossil fuel resources .

作用機序

Target of Action

Similar compounds such as 4-amino-3-hydroxybenzoic acid have been shown to interact with deaminase enzymes . These enzymes play a crucial role in the metabolism of certain compounds, particularly in the process of deamination .

Mode of Action

This interaction could lead to changes in the metabolic processes within the cell .

Biochemical Pathways

The compound is likely involved in specific biochemical pathways related to the metabolism of amino acids and other similar compounds. The final product of this metabolism is 2-hydroxymuconic 6-semialdehyde .

Result of Action

Based on the known actions of similar compounds, it can be inferred that the compound may influence specific metabolic processes, potentially leading to changes in cellular function .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

4-amino-3-(benzylcarbamoyl)-1,2-thiazole-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O3S/c13-8-9(15-19-10(8)12(17)18)11(16)14-6-7-4-2-1-3-5-7/h1-5H,6,13H2,(H,14,16)(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSNQDFHQPWMIEY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C2=NSC(=C2N)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-3-(benzylcarbamoyl)-1,2-thiazole-5-carboxylic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Dispiro[cyclohexane-1,4'-[3,5,7,10,12]pentaoxatricyclo[7.3.0.0^{2,6}]dodecane-11',1''-cyclohexane]-8'-carboxylic acid](/img/structure/B2990048.png)

![3-({[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(3-bromophenyl)pyridazine](/img/structure/B2990050.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2990051.png)

![N-(3-(4-(2-fluorophenyl)piperazin-1-yl)propyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2990052.png)

![N-[4-[4-[(2-chlorophenyl)methyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]phenyl]acetamide](/img/structure/B2990057.png)

![2-(benzo[d]isoxazol-3-yl)-N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)acetamide](/img/structure/B2990059.png)